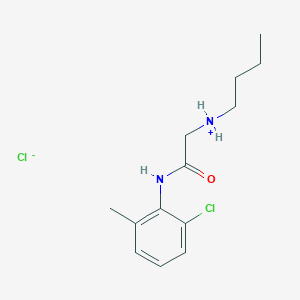

Hostacaine

Descripción general

Descripción

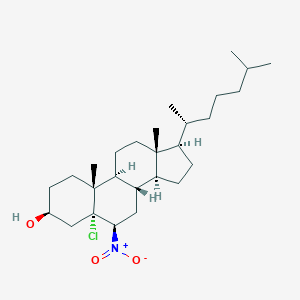

Hostacaine, also known as this compound, is a useful research compound. Its molecular formula is C13H20Cl2N2O and its molecular weight is 291.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Clinical Use in Anesthesia

Hostacaine, known chemically as n-butylaminoacetic acid-2-methyl-6-chloranilid-hydrochloride, has been clinically tested and used as a local anesthetic. Research has shown that this compound produces deeper anesthesia compared to Novocain and its effectiveness is enhanced when combined with epinephrine. It has been used in both infiltration and conduction anesthesia, demonstrating a rapid onset of analgesia, typically occurring within 1 to 7 minutes post-injection, depending on the type of anesthesia (Preuß, 1956).

2. Toxicity and Allergic Reactions

Studies have explored the acute intravenous toxicity of this compound, both alone and in combination with other local anesthetics and vasoconstrictors. It's important for evaluating the safety profile of this compound in clinical settings (Hamacher & Kuhn, 1978). Additionally, research on allergic reactions to local anesthetics including this compound has been conducted to understand and manage adverse reactions in patients (Escolano et al., 1990).

3. Antimicrobial Activity

Investigations into the antimicrobial activity of various local anesthetics have included this compound. This research is crucial for understanding the potential use of this compound in preventing infection during surgical procedures (Pelz et al., 2008).

4. Vascular Effects

The vascular effects of this compound have been studied, particularly in comparison with other local anesthetics and vasoconstrictors. Understanding these effects is important for predicting and managing the physiological responses in patients receiving this compound during medical procedures (Lindorf, 1979).

Mecanismo De Acción

Target of Action

Hostacaine, also known as Oxetacaine , is a potent surface analgesic that primarily targets the nerve cells in the body. It acts by inhibiting the nerve impulses and decreasing the permeability of the cell membrane . This results in a loss of sensation, providing relief from pain .

Mode of Action

This compound interacts with its targets by conserving its unionized form at low pH levels . This interaction results in the inhibition of gastric acid secretion by suppressing gastrin secretion . Moreover, this compound exerts a local anesthetic effect on the gastric mucosa . The local efficacy of this compound has been proven to be 2000 times more potent than lignocaine and 500 times more potent than cocaine .

Biochemical Pathways

It is known that this compound’s action can relieve dysphagia, pain due to reflux, chronic gastritis, and duodenal ulcer . This suggests that this compound may affect the biochemical pathways related to pain perception and gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the efficiency of antimicrobial activity depends on the local anesthetic agent’s properties of diffusion within the bloodstream .

Result of Action

The primary result of this compound’s action is the relief of pain. By inhibiting nerve impulses and decreasing cell membrane permeability, this compound causes a loss of sensation in the targeted area . This makes it effective in relieving pain associated with conditions like gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the unionized form of this compound, which is essential for its action . Furthermore, the presence of other substances, such as antiseptic agents, can potentially enhance the antimicrobial effect of this compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Hostacaine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-aminobenzoic acid", "2-chloroethanol", "sodium hydroxide", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: The reaction of 4-aminobenzoic acid with 2-chloroethanol in the presence of sodium hydroxide to form ethyl 4-(2-hydroxyethyl)aminobenzoate.", "Step 2: The resulting product is then extracted with ethyl acetate and washed with water.", "Step 3: The organic layer is then dried over anhydrous sodium sulfate and evaporated to yield a yellow oil.", "Step 4: The oil is then dissolved in hydrochloric acid and the resulting solution is extracted with ethyl acetate.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is then evaporated to yield a white solid.", "Step 7: The solid is then dissolved in sodium bicarbonate and the resulting solution is extracted with ethyl acetate.", "Step 8: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 9: The solvent is then evaporated to yield Hostacaine as a white solid." ] } | |

Número CAS |

6027-28-7 |

Fórmula molecular |

C13H20Cl2N2O |

Peso molecular |

291.21 g/mol |

Nombre IUPAC |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);1H |

Clave InChI |

WROUIBGUWODUPA-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |

SMILES canónico |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.Cl |

| 6027-28-7 | |

Números CAS relacionados |

3785-21-5 (Parent) |

Sinónimos |

1-(Butylaminoacetylamino)-2-chloro-6-methylbenzene Hydrochloride; 2-(Butylamino)-6’-chloro-o-acetoluidide; 2-Butylamino-6’-chloro-o-acetotoluidide Hydrochloride; ω-n-Butylaminoacetic acid 2-methyl-6-chloroanilide Hydrochloride |

Origen del producto |

United States |

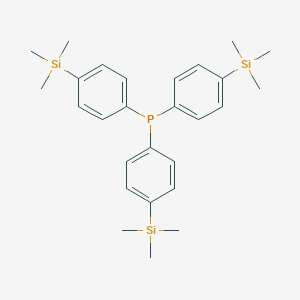

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

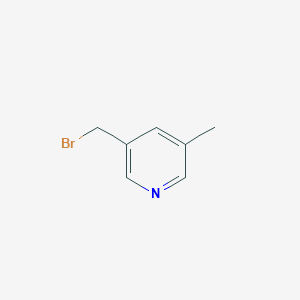

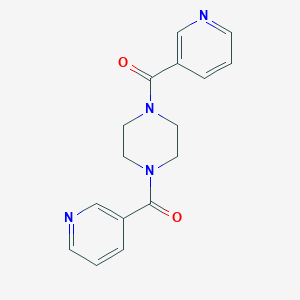

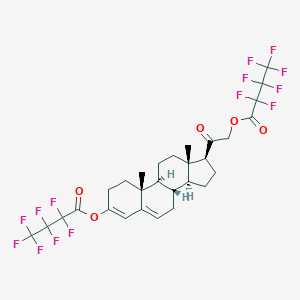

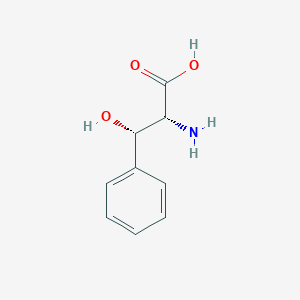

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hostacaine?

A: this compound, chemically known as butanilicaine phosphate, is a local anesthetic. While the provided abstracts do not delve into the specific mechanism, local anesthetics typically work by reversibly binding to sodium channels in nerve cell membranes. [] This binding blocks the influx of sodium ions, preventing the generation and conduction of nerve impulses, ultimately leading to a localized loss of sensation. []

Q2: Does this compound possess any intrinsic antimicrobial activity?

A: Research suggests that this compound, specifically its butanilicaine component, exhibits some degree of antimicrobial activity. One study found its minimum inhibitory concentration (MIC) values against tested bacteria to be one to two serial dilutions lower than those of the preservative methyl-4-hydroxybenzoate. [] This indicates that while butanilicaine itself has antimicrobial properties, preservatives in pharmaceutical formulations likely contribute to the overall effect.

Q3: How does the antimicrobial activity of this compound compare to other local anesthetics?

A: The limited data suggests that while this compound demonstrates antimicrobial activity, other local anesthetics like Ultracaine D-S (articaine hydrochloride) may exhibit more potent effects. [] Ultracaine D-S showed the most prominent antimicrobial activity in the study, with articaine hydrochloride identified as the primary driver of this effect. [] Further comparative research is needed to establish a definitive ranking of antimicrobial efficacy among different local anesthetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)